1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)-
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Overview
Description
1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- is an organic compound that belongs to the class of aromatic ketones. This compound features a propanone backbone with a 4-chlorophenyl group and a 2-furanyl group attached to it. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- typically involves the following steps:
Friedel-Crafts Acylation: The reaction between 4-chlorobenzoyl chloride and furan in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 1-(4-chlorophenyl)-3-(2-furanyl)-propanone.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- may involve large-scale Friedel-Crafts acylation reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-: Lacks the 2-furanyl group, which may result in different chemical and biological properties.
1-Propanone, 1-(4-methylphenyl)-3-(2-furanyl)-: The presence of a methyl group instead of a chlorine atom can alter its reactivity and applications.
1-Propanone, 1-(4-chlorophenyl)-3-(2-thienyl)-: The thiophene ring may impart different electronic and steric effects compared to the furan ring.
Uniqueness
1-Propanone, 1-(4-chlorophenyl)-3-(2-furanyl)- is unique due to the presence of both 4-chlorophenyl and 2-furanyl groups, which can influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may offer distinct advantages in specific research and industrial contexts.
Properties
CAS No. |
648903-47-3 |
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Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-6,9H,7-8H2 |
InChI Key |
NCVOCISMFUGGOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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